molecular formula C11H9F2NO2 B13193478 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B13193478
M. Wt: 225.19 g/mol
InChI Key: CSBFDRBFWQCSGN-UHFFFAOYSA-N
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Description

2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a benzodioxine ring substituted with ethyl, difluoro, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atoms and other substituents on the benzodioxine ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The specific pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine derivatives with different substituents, such as:

  • 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

The uniqueness of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

3-ethyl-6,7-difluoro-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C11H9F2NO2/c1-2-11(5-14)6-15-9-3-7(12)8(13)4-10(9)16-11/h3-4H,2,6H2,1H3

InChI Key

CSBFDRBFWQCSGN-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=CC(=C(C=C2O1)F)F)C#N

Origin of Product

United States

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